molecular formula C17H18BrCl2NO2 B5117186 (2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine

(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine

Cat. No. B5117186
M. Wt: 419.1 g/mol
InChI Key: HOHYAJVOTPPCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DOB-DP and belongs to the class of phenethylamines.

Mechanism of Action

The mechanism of action of DOB-DP is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. Specifically, DOB-DP has been shown to interact with the serotonin receptor 2A and the dopamine receptor D2, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
DOB-DP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, DOB-DP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DOB-DP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, DOB-DP has been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for use in various types of experiments. However, DOB-DP also has some limitations. It is not widely available, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on DOB-DP. One potential area of research is the development of DOB-DP analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DOB-DP and its potential therapeutic applications. Finally, studies investigating the potential toxicity and side effects of DOB-DP are also needed to fully evaluate its safety for use in humans.

Synthesis Methods

The synthesis of DOB-DP involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde and 2-(2,4-dichlorophenyl)ethylamine in the presence of a reducing agent. The reaction proceeds through a series of intermediate steps, resulting in the formation of DOB-DP.

Scientific Research Applications

DOB-DP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, DOB-DP has been investigated for its ability to modulate the immune system and its potential use as an anti-viral agent.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrCl2NO2/c1-22-16-7-12(14(18)9-17(16)23-2)10-21-6-5-11-3-4-13(19)8-15(11)20/h3-4,7-9,21H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHYAJVOTPPCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.